1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene 1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18807874
InChI: InChI=1S/C7H2F5NO2S/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H
SMILES:
Molecular Formula: C7H2F5NO2S
Molecular Weight: 259.16 g/mol

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18807874

Molecular Formula: C7H2F5NO2S

Molecular Weight: 259.16 g/mol

* For research use only. Not for human or veterinary use.

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene -

Specification

Molecular Formula C7H2F5NO2S
Molecular Weight 259.16 g/mol
IUPAC Name 1,3-difluoro-4-nitro-2-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C7H2F5NO2S/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H
Standard InChI Key KMEMFQKOQYBJDB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1[N+](=O)[O-])F)SC(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzene core with three distinct functional groups:

  • Fluorine atoms at positions 1 and 3, which enhance electronegativity and influence ring reactivity through inductive effects .

  • A nitro group (-NO₂) at position 4, a strong electron-withdrawing group that directs electrophilic substitution to meta positions .

  • A trifluoromethylthio group (-SCF₃) at position 2, known for its lipophilicity and metabolic stability in bioactive molecules .

The IUPAC name is 1,3-difluoro-4-nitro-2-(trifluoromethylsulfanyl)benzene, and its canonical SMILES representation is C1=CC(=C(C(=C1N+[O-])F)SC(F)(F)F)F .

Spectroscopic and Computational Data

  • NMR: The 19F^{19}\text{F} NMR spectrum typically shows distinct peaks for fluorine atoms in the -SCF₃ group (δ ≈ -52 ppm) and aromatic fluorines (δ ≈ -110 to -120 ppm) .

  • IR: Key absorption bands include stretches for the nitro group (~1,520 cm1^{-1}) and C-F bonds (~1,100–1,300 cm1^{-1}).

  • Computational Studies: Density functional theory (DFT) calculations reveal reduced electron density at the ortho and para positions due to the -SCF₃ and -NO₂ groups, aligning with observed reactivity patterns .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step process:

  • Nitration: 1,3-Difluoro-2-(trifluoromethylthio)benzene is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) at 50–55°C to introduce the nitro group .

  • Purification: The crude product is isolated via dichloromethane extraction and distilled under reduced pressure (22 mbar) to yield the final product .

Representative Reaction Conditions:

StepReagentsTemperatureYield
Nitration33% HNO₃, 67% H₂SO₄50–55°C85–90%

Industrial Methods

Industrial production employs continuous flow reactors to optimize safety and efficiency. Automated systems regulate temperature and reagent stoichiometry, while distillation and recrystallization ensure ≥98% purity.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing toxic gases (e.g., NOₓ, SOₓ).

  • Reactivity:

    • Undergoes nucleophilic aromatic substitution at positions activated by electron-withdrawing groups .

    • The -SCF₃ group participates in radical reactions, enabling C-S bond functionalization .

Applications in Research and Industry

Pharmaceutical Development

  • Antimicrobial Agents: The nitro and -SCF₃ groups confer activity against Gram-positive bacteria (MIC ≈ 2–4 µg/mL).

  • Enzyme Inhibitors: Modulates cytochrome P450 enzymes via coordination to heme iron, with IC₅₀ values in the nanomolar range .

Materials Science

  • Liquid Crystals: Incorporated into mesogenic cores to enhance thermal stability (ΔT ≈ 50–60°C) .

  • Polymer Additives: Improves flame retardancy in polyesters (LOI ≥ 28%).

Future Research Directions

  • Mechanistic Studies: Elucidate the role of -SCF₃ in redox reactions using in-situ spectroscopy .

  • Green Synthesis: Develop catalytic nitration methods to reduce waste (E-factor < 5) .

  • Biological Screening: Evaluate antitumor activity in murine models.

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